molecular formula C17H26O B13816543 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone

2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone

Cat. No.: B13816543
M. Wt: 246.4 g/mol
InChI Key: QWAUHUKNKGMBBD-HZIMSJNISA-N
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Description

This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is known for its distinctive odor described as ambergris, woody, cedar, dry tobacco, and musk.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the pyrolysis of wood or coal, which is a common method for producing various cyclic ketones. Additionally, it can be synthesized through the catalytic combustion of methane and steam or the reaction of carbon monoxide and hydrogen.

Chemical Reactions Analysis

Types of Reactions

2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the fragrance industry due to its unique odor profile and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another member of the Alkyl Cyclic Ketones group with similar structural features.

    1,5,9-Trimethyl-1,5,9-cyclododecatriene: A related compound with a similar cyclic structure but different functional groups.

Uniqueness

2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its distinct structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(2E,5E,9E)-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3/b13-9+,14-8+,15-10+

InChI Key

QWAUHUKNKGMBBD-HZIMSJNISA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C/C=C(/C(CC1)C(=O)C)\C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C

Origin of Product

United States

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